Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester
Overview
Description
Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolopyrrole derivative as the starting material.
Protection of Carboxylic Acid: The carboxylic acid group is protected using tert-butyl esterification to prevent unwanted reactions during subsequent steps.
Reduction: The compound undergoes reduction to form the hexahydro-pyrrolo[3,2-B]pyrrole structure.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids and ketones.
Reduction Products: Reduction can produce amines and alcohols.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interactions with biological macromolecules.
Industry: The compound can be utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
Pyrrolopyrrole derivatives: These compounds share a similar core structure but may have different substituents and functional groups.
Other esters: Similar esters with different ester groups can exhibit different properties and reactivities.
Uniqueness: this compound is unique due to its specific structure and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role in scientific research make it a valuable compound.
Properties
IUPAC Name |
tert-butyl 2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRRDUVETGVTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669952 | |
Record name | tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-81-6 | |
Record name | tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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